molecular formula C22H24N4O5S B2611873 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 533869-95-3

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2611873
CAS No.: 533869-95-3
M. Wt: 456.52
InChI Key: YMPZATPMKZXIHI-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a sulfonyl-substituted benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been explored in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

1,3,4-Oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds , indicating potential future directions in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the sulfonyl group is incorporated through sulfonation reactions. The final step involves the coupling of the oxadiazole intermediate with the sulfonyl-substituted benzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
  • N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
  • N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-ethylpiperidin-1-yl)sulfonyl]benzamide

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the oxadiazole ring contributes to its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-10-12-26(13-11-15)32(28,29)19-8-6-16(7-9-19)20(27)23-22-25-24-21(31-22)17-4-3-5-18(14-17)30-2/h3-9,14-15H,10-13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPZATPMKZXIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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